![molecular formula C17H18Cl2N4O2S B2703320 (2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034591-81-4](/img/structure/B2703320.png)
(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18Cl2N4O2S and its molecular weight is 413.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to the query have been synthesized and evaluated for their antimicrobial activities. For instance, new pyridine derivatives have been developed and showed variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). These findings suggest potential applications of such compounds in developing new antimicrobial agents.
Anticancer Evaluation
Another area of application for structurally related compounds is in anticancer research. Synthesized compounds have been allowed to react with different nucleophiles for anticancer evaluation (Gouhar & Raafat, 2015). The research on such compounds aims to explore their potential as novel anticancer agents by studying their reactivity and biological activity against cancer cells.
Selective Estrogen Receptor Modulators (SERMs)
Compounds with similar functionalities have been explored as selective estrogen receptor modulators (SERMs), showing potent estrogen antagonist properties in breast and uterine tissues while possessing estrogen agonist-like actions on bone tissues and serum lipids (Palkowitz et al., 1997). This highlights the potential therapeutic applications of such compounds in treating conditions like osteoporosis, cardiovascular diseases, and cancers that are sensitive to estrogen levels.
Synthesis and Characterization for Biological Activities
The synthesis and characterization of novel pyrazole and isoxazole derivatives have also been reported, with these compounds showing good antibacterial and antifungal activity (Sanjeeva, Narendra, & Venkata, 2022). Such research underscores the ongoing efforts to develop new therapeutic agents based on structural modifications of existing chemical frameworks.
Eigenschaften
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S/c18-14-10-12(15(19)26-14)16(24)21-5-7-22(8-6-21)17(25)13-9-11-3-1-2-4-23(11)20-13/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCUCKGOJWJBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
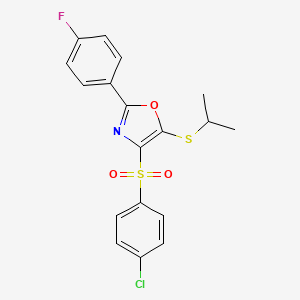
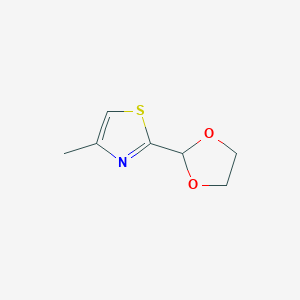
![1-[4-(Oxan-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2703243.png)
![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B2703244.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide](/img/structure/B2703245.png)
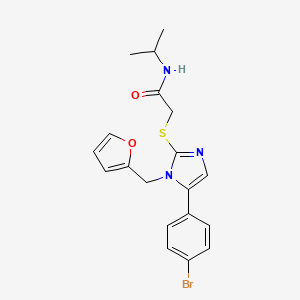
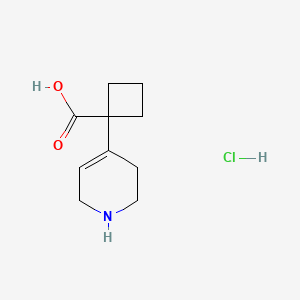
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2703251.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2703252.png)

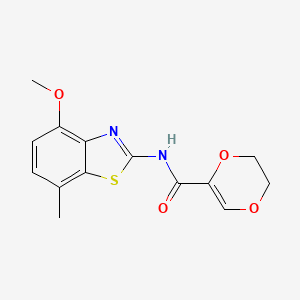
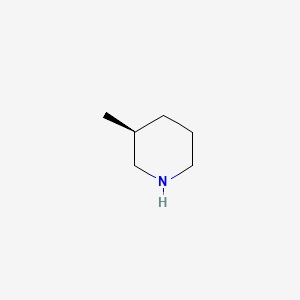
![N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2703257.png)
![N-(1-cyanocyclohexyl)-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-methylpropanamide](/img/structure/B2703260.png)
